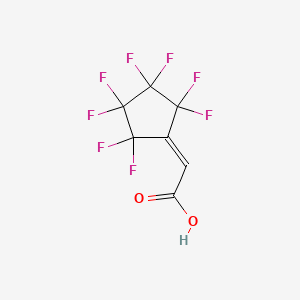
5-(Perfluoroisopropyl)benzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Perfluoroisopropyl)benzene-1,3-diamine (5-FPBDA) is a synthetic compound that has been used in a variety of scientific research applications. It is a fluorinated amine that is known for its ability to bind to a variety of different molecules, making it a useful tool for studying the interaction between molecules in a range of biological systems. 5-FPBDA has been used in a variety of laboratory experiments, and its biochemical and physiological effects have been studied in detail.
Scientific Research Applications
5-(Perfluoroisopropyl)benzene-1,3-diamine has been used in a variety of scientific research applications. It has been used as a tool for studying the interactions between molecules in a range of biological systems, including proteins, enzymes, and DNA. 5-(Perfluoroisopropyl)benzene-1,3-diamine has also been used to study the effects of different chemicals on biological systems, as well as to study the effects of different drugs on biological systems. Additionally, 5-(Perfluoroisopropyl)benzene-1,3-diamine has been used to study the effects of different environmental pollutants on biological systems.
Mechanism of Action
5-(Perfluoroisopropyl)benzene-1,3-diamine is known to bind to a variety of different molecules, including proteins, enzymes, and DNA. This binding is thought to be mediated by hydrogen bonding and van der Waals forces. When 5-(Perfluoroisopropyl)benzene-1,3-diamine binds to a molecule, it can alter the structure and/or function of that molecule, which can then affect the overall biochemical and physiological effects of that molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(Perfluoroisopropyl)benzene-1,3-diamine have been studied in detail. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other chemicals. 5-(Perfluoroisopropyl)benzene-1,3-diamine has also been shown to affect the expression of certain genes, as well as to alter the structure and/or function of certain proteins. Additionally, 5-(Perfluoroisopropyl)benzene-1,3-diamine has been found to have an effect on the growth and development of certain organisms, as well as to affect the immune system.
Advantages and Limitations for Lab Experiments
5-(Perfluoroisopropyl)benzene-1,3-diamine has several advantages and limitations for lab experiments. One advantage is that it can be easily synthesized and purified, making it a convenient tool for laboratory experiments. Additionally, 5-(Perfluoroisopropyl)benzene-1,3-diamine is relatively stable, making it suitable for use in long-term experiments. However, it is also relatively expensive, making it unsuitable for large-scale experiments. Additionally, 5-(Perfluoroisopropyl)benzene-1,3-diamine can be difficult to work with, as it is highly reactive and can interact with other molecules in unpredictable ways.
Future Directions
There are a number of potential future directions for research involving 5-(Perfluoroisopropyl)benzene-1,3-diamine. One potential direction is to further explore its ability to bind to different molecules and to study the effects of this binding on the biochemical and physiological processes of the organism in question. Additionally, further research could be done to explore the potential applications of 5-(Perfluoroisopropyl)benzene-1,3-diamine in drug development and environmental protection. Additionally, further research could be done to explore the potential toxicity of 5-(Perfluoroisopropyl)benzene-1,3-diamine and its effects on human health. Finally, further research could be done to explore the potential applications of 5-(Perfluoroisopropyl)benzene-1,3-diamine in industrial processes.
Synthesis Methods
5-(Perfluoroisopropyl)benzene-1,3-diamine can be synthesized using a variety of methods. The most common method involves the reaction of 5-fluoropentane-1,3-diamine (5-FPDA) with a perfluoroisopropyl halide, such as trifluoromethanesulfonyl fluoride (CF3SO2F). This reaction is typically carried out in an aqueous solution at a temperature of around 80°C. The reaction yields 5-(Perfluoroisopropyl)benzene-1,3-diamine, which can then be purified using standard chromatographic techniques.
properties
IUPAC Name |
5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F7N2/c10-7(8(11,12)13,9(14,15)16)4-1-5(17)3-6(18)2-4/h1-3H,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDUQCUKXGHSJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)N)C(C(F)(F)F)(C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F7N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Perfluoroisopropyl)benzene-1,3-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]uretidine-2,4-dione](/img/structure/B6312557.png)




![2,6-Dinitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B6312584.png)
![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B6312590.png)